molecular formula C14H11N3O4 B5746218 N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide

N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide

Cat. No. B5746218
M. Wt: 285.25 g/mol
InChI Key: CRHLHAYVXATWKX-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide, also known as ANPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. ANPA is a synthetic compound that was first synthesized in 1967 by R. C. Elderfield and J. F. Bunnett. The compound has a molecular formula of C13H10N4O4 and a molecular weight of 298.24 g/mol.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide involves its binding to proteins and undergoing a conformational change. The binding of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide to proteins is believed to occur through hydrogen bonding and electrostatic interactions. The conformational change results in a change in the fluorescence properties of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide has been shown to have minimal biochemical and physiological effects. Studies have shown that N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide does not affect the activity of enzymes or disrupt cellular function at concentrations used in research experiments.

Advantages and Limitations for Lab Experiments

N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to proteins. It has a high binding affinity for proteins, making it a useful tool for studying protein-protein interactions and protein folding. However, N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide has some limitations. It is not suitable for use in vivo due to its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide in scientific research. One area of interest is the development of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide-based probes for the detection of protein conformational changes in vivo. Another area of interest is the use of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease. N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide-based probes could be used to detect abnormal protein folding in these diseases, which could lead to the development of new treatments. Additionally, N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide could be used in the development of new drugs that target specific proteins.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide involves a reaction between 2-nitrobenzoyl chloride and 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide as a yellow crystalline solid. The purity of N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of protein conformational changes. N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide has been shown to bind to proteins and undergo a conformational change, resulting in a change in its fluorescence properties. This property has been used to study protein-protein interactions and protein folding.

properties

IUPAC Name

N-(4-carbamoylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(18)9-5-7-10(8-6-9)16-14(19)11-3-1-2-4-12(11)17(20)21/h1-8H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHLHAYVXATWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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